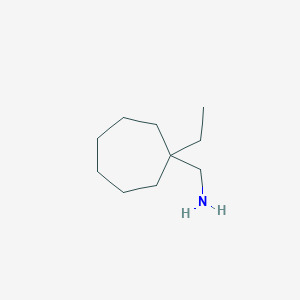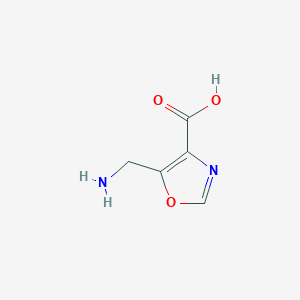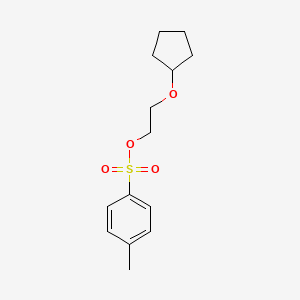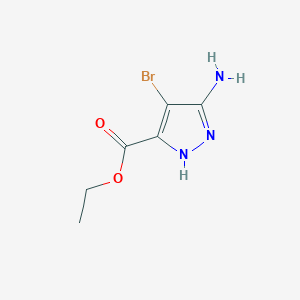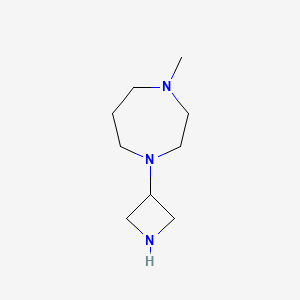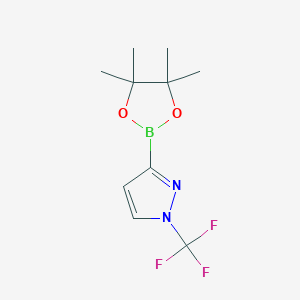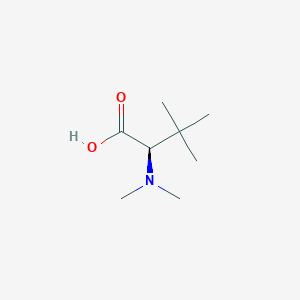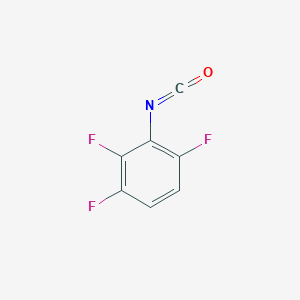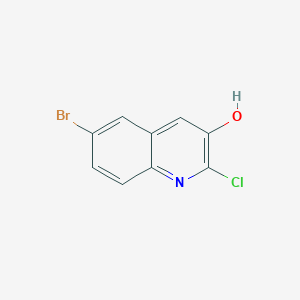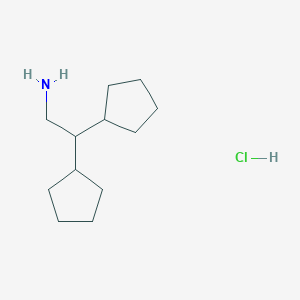
2,2-Dicyclopentylethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dicyclopentylethan-1-aminehydrochloride is a chemical compound characterized by its unique structure, which includes two cyclopentyl groups attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopentylethan-1-aminehydrochloride typically involves the reaction of cyclopentylmagnesium bromide with ethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dicyclopentylethan-1-aminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2,2-Dicyclopentylethan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 2,2-Dicyclopentylethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,2-Dicyclopentylethan-1-amine: Similar structure but without the hydrochloride group.
Cyclopentylamine: Contains only one cyclopentyl group.
2,2-Dicyclopentylpropane-1-amine: Similar structure with a propane backbone instead of ethanamine.
Uniqueness
2,2-Dicyclopentylethan-1-aminehydrochloride is unique due to its dual cyclopentyl groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H24ClN |
|---|---|
分子量 |
217.78 g/mol |
IUPAC 名称 |
2,2-dicyclopentylethanamine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c13-9-12(10-5-1-2-6-10)11-7-3-4-8-11;/h10-12H,1-9,13H2;1H |
InChI 键 |
IGYIIGXGIJCGDA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(CN)C2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


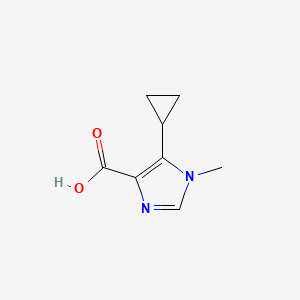
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
